[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine
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Overview
Description
[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the reaction of 3-fluorophenol with 3-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Formation of amine derivatives
Reduction: Formation of oxides
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but the presence of fluorine and nitro groups suggests potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- [(3-Fluorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine
- [(3-Fluorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine
Uniqueness
[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl rings, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C14H11FN2O3 |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2 |
InChI Key |
ZDMCSARALHAAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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